异喹啉-6-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

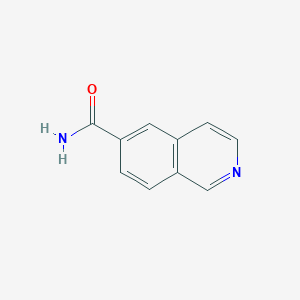

Isoquinoline-6-carboxamide is a compound that falls under the category of isoquinolines . Isoquinolines are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of isoquinoline derivatives has been a topic of interest in organic chemistry. The Pictet-Spengler reaction is a classical method for the synthesis of tetrahydroisoquinolines . This reaction involves the cyclization and condensation of beta-arylethylamine and carbonyl compounds in the presence of hydrogen chloride .Molecular Structure Analysis

The molecular structure of Isoquinoline-6-carboxamide consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The InChI code for this compound is1S/C10H8N2O/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,(H2,11,13) . Physical And Chemical Properties Analysis

Isoquinoline-6-carboxamide is a solid at room temperature . It has a molecular weight of 172.19 .科学研究应用

癌症研究中的细胞毒性活性

异喹啉-6-甲酰胺及其衍生物已被探索其对各种癌细胞系的细胞毒性活性。例如,Deady 等人(2000 年)合成了具有甲酰胺侧链的苯并咪唑并[2,1-a]异喹啉,发现 1-甲酰胺和 11-甲酰胺表现出显着的细胞毒性,显示出作为抗癌剂的潜力 (Deady 等人,2000 年)。此外,Bu 等人(2001 年)报道了合成具有阳离子侧链的 7-氧代-7H-二苯并[f,ij]异喹啉衍生物,在体内癌症模型中显示出显着的生长延迟,特别是 11-甲酰胺,表明其潜在的治疗应用 (Bu 等人,2001 年)。

质谱和分析应用

异喹啉甲酰胺因其独特的质谱解离途径而受到研究。Beuck 等人(2009 年)研究了各种取代的异喹啉-3-甲酰胺的碰撞诱导解离行为,提供了对其碎裂行为的见解,并为临床和法医药物检测中的筛选提供了分析工具 (Beuck 等人,2009 年)。

用于成像的放射性配体

Yu 等人(2008 年)合成了异喹啉甲酰胺衍生物,并对其进行了表征,以将其用作 PET 放射性配体,用于成像外周苯二氮卓受体。这项研究突出了这些化合物在诊断成像和神经生物学研究中的潜力 (Yu 等人,2008 年)。

化学合成和催化

罗等人(2019 年)的研究描述了异喹啉-1-甲酰胺 (IQA) 在钯催化的烯基 C-H 键烷基化中用作定向基团,突出了其在化学合成和催化领域的效用 (Luo 等人,2019 年)。

神经学研究

Krestinina 等人(2017 年)探讨了异喹啉甲酰胺对小鼠神经母细胞分化的影响。他们的研究结果表明异喹啉甲酰胺可以诱导细胞分化并抑制增殖,表明在神经学和癌症研究中具有潜在应用 (Krestinina 等人,2017 年)。

抗炎应用

Do 等人(2020 年)合成了异喹啉-1-甲酰胺,并评估了它们在小胶质细胞中的抗炎和抗迁移活性。他们的研究结果表明这些化合物在治疗与神经炎症相关的神经退行性疾病中具有潜力 (Do 等人,2020 年)。

安全和危害

未来方向

Isoquinoline derivatives have been studied for their potential biological activities and therapeutic applications . The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . Therefore, future research may focus on exploring the biological activities of Isoquinoline-6-carboxamide and developing more efficient synthesis methods.

作用机制

Target of Action

Isoquinoline-6-carboxamide primarily targets the peripheral benzodiazepine receptor (PBR) . This receptor shares a close physical association with the permeability transition pore complex (PTPC), a pivotal regulator of cell death located at mitochondrial contact sites . It also targets protein kinases (PKs) , which are the main regulators of cell survival and proliferation .

Mode of Action

Isoquinoline-6-carboxamide interacts with its targets, leading to changes in cellular processes. For instance, it induces antioxidant inhibitable collapse of the inner mitochondrial membrane potential and mitochondrial swelling in certain human leukemia cells . It also down-regulates Bcl-2 and up-regulates BAX and Caspase-3 .

Biochemical Pathways

The compound affects several biochemical pathways. This suggests that the cytotoxicity of Isoquinoline-6-carboxamide relies upon Bcl-2 resistant generation of oxidative stress . It also inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs) including extracellular signal-regulated kinase 1/2, c-Jun N-terminal kinase, and p38 MAPK .

Pharmacokinetics

The ADME properties of Isoquinoline-6-carboxamide derivatives have been assessed in silico. All of the most potent compounds are orally bioavailable without blood-brain barrier penetration . This suggests that these compounds have good absorption, distribution, metabolism, and excretion properties, which can impact their bioavailability.

Result of Action

The molecular and cellular effects of Isoquinoline-6-carboxamide’s action are significant. It shows good anti-proliferative activities against several cell lines . It also suppresses lipopolysaccharide (LPS)-induced inflammation and cell migration in BV2 microglial cells .

生化分析

Biochemical Properties

Isoquinoline-6-carboxamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to have potential as an anti-proliferative agent, apoptotic inducer, and Pim-1 kinase inhibitor . The nature of these interactions is complex and involves various biochemical reactions.

Cellular Effects

Isoquinoline-6-carboxamide can have profound effects on various types of cells and cellular processes. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Isoquinoline-6-carboxamide is multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Isoquinoline-6-carboxamide is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .

属性

IUPAC Name |

isoquinoline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-10(13)8-1-2-9-6-12-4-3-7(9)5-8/h1-6H,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJVWMQHKCGMLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Methoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2771778.png)

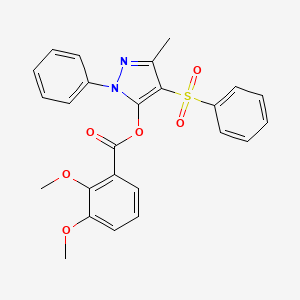

![1,3-dimethyl-5-(4-(methylthio)phenyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2771782.png)

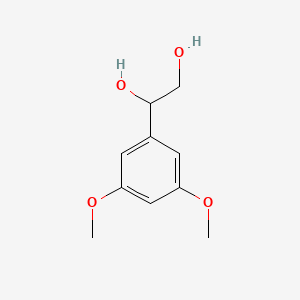

![ethyl (E)-2-[(2,4-dichlorophenyl)methyl]-3-oxo-5-(2,2,2-trifluoroethylamino)pent-4-enoate](/img/structure/B2771786.png)

![(E)-methyl 2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2771789.png)

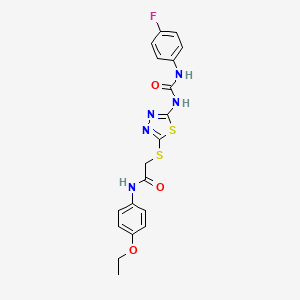

![N-(3-fluorophenyl)-2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2771790.png)

![1-Hydroxy-3-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}-3,5-dimethylpyrazol yl)thiolan-1-one](/img/structure/B2771794.png)

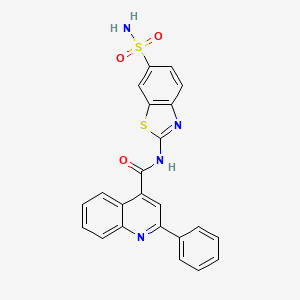

![N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide](/img/structure/B2771800.png)